Ferric sulfate trihydrate

Catalog No.
S566986
CAS No.
13761-89-2
M.F
Fe2H12O18S3
M. Wt
508 g/mol
Availability
In Stock
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Ferric sulfate trihydrate

CAS Number

13761-89-2

Product Name

Ferric sulfate trihydrate

IUPAC Name

iron(3+);trisulfate;hexahydrate

Molecular Formula

Fe2H12O18S3

Molecular Weight

508 g/mol

InChI

InChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6

InChI Key

DGDSVFZDNDFBNL-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]

Synonyms

ferric sulfate, ferric sulfate heptahydrate, ferric sulfate hexahydrate, ferric sulfate hydrate, ferric sulfate monohydrate, ferric sulfate nonahydrate, ferric sulfate tetrahydrate, ferric sulfate trihydrate, ferric sulfate, basic, polyferric sulfate

Canonical SMILES

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]

Wastewater Treatment

  • Coagulant: Ferric sulfate trihydrate is a widely used coagulant in wastewater treatment. It helps destabilize suspended particles and colloids, allowing them to clump together and settle out for easier removal []. This process is particularly effective in removing phosphorus, a major pollutant in wastewater that can contribute to eutrophication in water bodies [].

Material Science

  • Precursor for Iron Oxide Nanoparticles: Ferric sulfate trihydrate can be used as a precursor for the synthesis of iron oxide nanoparticles with specific properties. By controlling the reaction conditions, researchers can produce nanoparticles with desired size, shape, and crystal structure, making them suitable for various applications like catalysis, magnetic materials, and drug delivery [].

Environmental Science

  • Iron Source in Bioremediation: Ferric sulfate trihydrate can be used as a source of iron for microbes involved in bioremediation processes. Iron plays a crucial role in the degradation of certain contaminants, such as chlorinated solvents and petroleum hydrocarbons, by stimulating the growth and activity of iron-reducing bacteria [].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates ferric sulfate trihydrate as iron(3+);trisulfate;hexahydrate. This nomenclature reflects its composition: two iron(III) cations, three sulfate anions, and six water molecules. Common synonyms include ferric sulfate hexahydrate, iron(III) sulfate trihydrate, and iron sesquisulfate trihydrate. The term "ferric" denotes the +3 oxidation state of iron, while "trihydrate" specifies three water molecules per formula unit, though structural analyses reveal hexahydrate configurations in certain crystallographic forms.

CAS Registry Numbers and Molecular Formulas

The Chemical Abstracts Service (CAS) registry number for ferric sulfate trihydrate is 13761-89-2, distinguishing it from anhydrous iron(III) sulfate (10028-22-5) and other hydrates. Its molecular formula, Fe₂H₁₂O₁₈S₃, corresponds to a molar mass of 508.0 g/mol. The compound’s crystalline structure comprises octahedral iron centers coordinated by sulfate ligands and water molecules, as confirmed by X-ray diffraction studies.

PropertyValue
CAS Registry Number13761-89-2
Molecular FormulaFe₂H₁₂O₁₈S₃
Molar Mass508.0 g/mol
IUPAC Nameiron(3+);trisulfate;hexahydrate

Historical Context and Discovery

Early Synthesis Methods

Ferric sulfate trihydrate was first synthesized through hydrothermal methods at elevated temperatures (~403 K), leveraging iron(III) oxide or ferrous sulfate precursors oxidized in sulfuric acid. Early industrial processes employed catalytic oxidation of ferrous sulfate using nitric acid or hydrogen peroxide, followed by controlled crystallization. For instance, autoclave reactions under oxygen pressure (3–10 bar) enabled efficient conversion of ferrous sulfate heptahydrate to ferric sulfate hydrates, with trihydrate forms isolated via cooling and evaporation.

Mineralogical Occurrences

While synthetic ferric sulfate trihydrate is well-characterized, natural occurrences are rare. The mineral coquimbite (Fe₂(SO₄)₃·9H₂O), a nonahydrate, is the closest analog found in oxidized iron sulfide deposits, particularly in arid regions like Chile’s Atacama Desert. Coquimbite’s paragenesis involves secondary weathering of pyrite or pyrrhotite, with acidic groundwater facilitating sulfate formation. Synthetic trihydrate, however, remains distinct due to its unique hydration state and laboratory-derived origin.

Structural and Synthetic Insights

The crystallization of ferric sulfate trihydrate from iron-rich solutions is governed by phase equilibria in the Fe₂(SO₄)₃-H₂SO₄-H₂O system. Hydrothermal synthesis yields quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] units, with alternating FeO₄(H₂O)₂ and FeO₅(H₂O) octahedra linked via sulfate tetrahedra. This architecture stabilizes the trihydrate form, contrasting with the layered structures of higher hydrates like coquimbite.

Hydrothermal Synthesis Pathways

Hydrothermal synthesis represents a fundamental approach for producing ferric sulfate trihydrate under controlled temperature and pressure conditions. The hydrothermal method involves the reaction of iron-containing precursors with sulfuric acid in a closed system at elevated temperatures [1]. Research has demonstrated that ferric sulfate trihydrate can be successfully synthesized at 403 K (130°C) under hydrothermal conditions, resulting in the formation of transparent yellow crystals with dimensions ranging from 100 to 300 micrometers on the longest edge and 40 to 100 micrometers on the shortest edge [1] [2].

The hydrothermal synthesis process typically involves mixing alpha-iron(III) oxide with sulfuric acid in a Teflon-lined vessel, which is then sealed in a stainless steel autoclave [1]. The structural analysis reveals that the resulting ferric sulfate trihydrate consists of quadruple chains of iron-sulfate-water complexes, with each chain composed of equal proportions of different iron-oxygen octahedra sharing corners with sulfate tetrahedra [1] [2].

Temperature and Pressure Optimization

Temperature and pressure optimization in hydrothermal synthesis of ferric sulfate trihydrate requires careful control to achieve the desired crystalline phase. Optimal synthesis conditions have been established at 403 K with reaction periods extending up to 9 days [1]. The temperature range for effective hydrothermal synthesis typically spans from 392 K to 422 K, with pressures ranging from 172.4 kilopascals to 482.6 kilopascals [8].

Industrial-scale processes often employ temperatures between 240°F and 300°F (approximately 116°C to 149°C) with pressures ranging from 20 to 90 pounds per square inch [14]. The reaction kinetics are significantly influenced by temperature, with higher temperatures generally accelerating the formation of ferric sulfate while potentially affecting the hydration state of the final product [25].

Table 1: Optimal Hydrothermal Synthesis Parameters for Ferric Sulfate Trihydrate

ParameterOptimal RangeDurationReference Conditions
Temperature403 K (130°C)9 daysLaboratory scale [1]
Pressure172.4-482.6 kPa3-8 hoursIndustrial scale [8]
Temperature389-422 K4-6 hoursOptimized conditions [45]
Pressure138-276 kPaVariablePressure vessel operations [14]

The crystallization process under hydrothermal conditions involves complex phase transformations that depend on the precise control of temperature and pressure parameters [25]. Research indicates that temperatures above 180°C may lead to the formation of different iron sulfate phases, emphasizing the importance of maintaining optimal temperature ranges for ferric sulfate trihydrate synthesis [37].

Role of Sulfuric Acid Concentration

Sulfuric acid concentration plays a critical role in determining the success and efficiency of hydrothermal synthesis of ferric sulfate trihydrate. The concentration of sulfuric acid directly influences the reaction kinetics, product purity, and crystalline structure of the final product [1] [21]. Optimal synthesis typically employs concentrated sulfuric acid with a nominal concentration of 95.9 weight percent [1].

The molar ratio of iron oxide to sulfuric acid significantly affects the reaction outcome, with industrial processes often maintaining specific stoichiometric ratios to ensure complete conversion [21]. Research has shown that sulfuric acid concentrations ranging from 90% to 98% purity provide optimal conditions for ferric sulfate production [45]. The acid concentration influences not only the dissolution of iron precursors but also the subsequent crystallization behavior of the ferric sulfate trihydrate product [8].

Studies have demonstrated that the ratio of iron to sulfuric acid should be carefully controlled, with optimal ratios of approximately 3.2:1 (iron to sulfuric acid) for effective synthesis [21]. Higher acid concentrations generally improve reaction rates but may also lead to the formation of different hydrated phases or affect crystal morphology [25]. The pH control through sulfuric acid dosage is essential for maintaining the desired crystalline structure and preventing the formation of unwanted by-products [21].

Oxidation-Based Production Techniques

Oxidation-based production techniques represent the most widely employed industrial methods for synthesizing ferric sulfate trihydrate. These processes involve the oxidation of ferrous sulfate precursors using various oxidizing agents under controlled conditions [9] [10]. The fundamental reaction pathway involves the conversion of ferrous ions to ferric ions, followed by crystallization of the resulting ferric sulfate trihydrate [9].

The oxidation process typically begins with ferrous sulfate solutions, which are commonly derived from steel pickling operations or acid leaching processes [27]. The selection of appropriate oxidizing agents and reaction conditions is crucial for achieving high conversion rates and product quality [10] [11]. Industrial-scale oxidation processes often employ continuous or batch reactor systems designed to optimize mass transfer and reaction kinetics [14].

Ferrous Sulfate Oxidation Mechanisms

The oxidation of ferrous sulfate to ferric sulfate follows well-established reaction mechanisms that involve electron transfer processes. The primary oxidation reaction can be represented by the conversion of ferrous ions (Fe2+) to ferric ions (Fe3+) through the loss of electrons [10]. This process typically occurs in acidic media to maintain solution stability and prevent precipitation of iron hydroxides [13].

Research has demonstrated that the oxidation rate of ferrous sulfate is significantly influenced by pH and temperature conditions [13]. In the presence of sulfate ions, the oxidation rate increases compared to other anion systems, with pseudo second-order rate constants determined to be approximately 78 ± 3 M⁻¹ s⁻¹ for ferrous sulfate complexes [13]. The mechanism involves the formation of intermediate iron-sulfate complexes that facilitate the electron transfer process [13].

The oxidation process in acidic sulfate media follows complex kinetics that depend on the concentration of reactants and the presence of catalytic species [12]. Studies have shown that the oxidation reaction exhibits temperature-dependent behavior, with activation energies ranging from 14,414 to 19,747 joules per mole [12]. The reaction mechanism involves multiple steps, including the initial formation of ferrous-sulfate complexes, followed by oxidation and subsequent hydrolysis reactions [22].

Table 2: Ferrous Sulfate Oxidation Kinetic Parameters

ParameterValueUnitsConditions
Rate constant (Fe²⁺-SO₄²⁻)78 ± 3M⁻¹ s⁻¹pH < 3, 25°C [13]
Activation energy14,414-19,747J mol⁻¹Catalytic oxidation [12]
Temperature range313-363KOptimal conditions [12]
Conversion efficiency97.20%Maximum achieved [12]

Catalytic Agents (e.g., Hydrogen Peroxide)

Hydrogen peroxide serves as one of the most effective catalytic agents for the oxidation of ferrous sulfate to ferric sulfate trihydrate. The reaction mechanism involves the direct oxidation of ferrous ions by hydrogen peroxide, resulting in the formation of ferric ions and water [9] [10]. This process is particularly advantageous because it does not introduce additional anions that could interfere with product purity [11].

The stoichiometric reaction between ferrous sulfate and hydrogen peroxide follows the equation: 2FeSO₄ + H₂O₂ + H₂SO₄ → Fe₂(SO₄)₃ + 2H₂O [10]. The reaction is typically conducted in acidic media to prevent the formation of iron hydroxides and to maintain solution stability [11]. Research has shown that the optimal conditions for hydrogen peroxide oxidation involve temperatures around 60°C and controlled addition rates to prevent excessive decomposition of the oxidizing agent [43].

Industrial applications of hydrogen peroxide catalysis have demonstrated significant advantages in terms of reaction speed and product quality [11]. The process typically achieves complete oxidation within 1-2 hours under optimal conditions, compared to several hours required for other oxidizing agents [11]. The use of hydrogen peroxide also eliminates the need for additional separation steps, as the only by-product is water [9].

Other catalytic agents employed in ferrous sulfate oxidation include manganese dioxide, copper sulfate, and nitric oxides [12] [14] [23]. Manganese dioxide catalysis has shown particular promise, with studies demonstrating increased reaction rates and reduced activation energies [12]. The catalytic effect of manganese dioxide can be expressed through Arrhenius relationships, with rate constants following the equation k = 2182 exp(-17613/RT) [12].

Table 3: Catalytic Agent Performance in Ferrous Sulfate Oxidation

Catalytic AgentOptimal ConcentrationTemperatureReaction TimeConversion Rate
Hydrogen peroxide1.2:1 molar ratio60°C1-2 hours>95% [21]
Manganese dioxide4.16-25 × 10⁻³ g/L313-363 K2-4 hours97.20% [12]
Copper sulfateVariable70-150°CVariableHigh [14]
Nitric oxidesSmall proportionVariableContinuousComplete [23]

Crystallization from Industrial Waste Streams

The crystallization of ferric sulfate trihydrate from industrial waste streams represents an important approach for both waste utilization and product recovery. These processes typically involve waste solutions containing high concentrations of ferric ions and sulfuric acid, often exceeding 60 grams per liter [5] [28]. The waste streams are commonly generated from autoclave oxidation of pyrite concentrates or other metallurgical processes [28] [29].

Industrial waste stream crystallization offers significant economic and environmental advantages by converting waste materials into valuable chemical products [15] [31]. The process typically involves concentration, purification, and controlled crystallization steps to achieve the desired product quality [28]. Research has demonstrated that ferric sulfate coagulants can be successfully produced from pyrite-containing coal tailings through biohydrometallurgical processes [31].

Evaporation and Supersaturation Strategies

Evaporation and supersaturation strategies are fundamental to successful crystallization of ferric sulfate trihydrate from industrial waste streams. The crystallization process typically begins after approximately 70% evaporation of the initial solution, reaching solution densities exceeding 1,788 grams per liter [5] [8]. This concentration level is necessary to achieve the supersaturation required for nucleation and crystal growth [5].

The evaporation process must be carefully controlled to prevent the formation of undesirable phases or excessive supersaturation that could lead to poor crystal quality [30] [33]. Research has shown that controlled evaporation rates and temperature management are essential for producing well-formed crystals suitable for commercial applications [28]. The supersaturation level directly influences crystal size distribution and morphology [30].

Studies on waste solutions from pyrite oxidation have demonstrated that crystallization occurs with the formation of multiple phases, including ferricopiapite, rhomboclase, and paracoquimbite, depending on the degree of evaporation and cooling conditions [5] [28]. The distribution of these phases can be controlled through careful management of supersaturation levels and crystallization temperature [28].

Table 4: Evaporation and Supersaturation Parameters for Waste Stream Crystallization

Evaporation LevelSolution DensityPrimary Phases FormedTemperature
70%1,788 g/LFerricopiapite, RhomboclaseRoom temperature [5]
75%Higher densityHohmanite, RhomboclaseVariable [28]
Variable>1,800 g/LMultiple hydratesControlled [8]
Optimal1,750-1,850 g/LPure phases20-25°C [28]

Impurity Control in Recrystallization

Impurity control in recrystallization processes is critical for producing high-quality ferric sulfate trihydrate from industrial waste streams. The recrystallization process involves dissolution of crude crystals followed by controlled reprecipitation under optimized conditions to remove impurities and improve crystal quality [18] [28]. This process is particularly important when dealing with waste streams that contain various metallic impurities and organic contaminants [15].

The primary mechanism for impurity removal during recrystallization involves the preferential incorporation of target molecules into the crystal lattice while excluding impurity species [18]. Research has shown that liquid inclusion formation is often the dominant mechanism for impurity incorporation, particularly under conditions of high supersaturation and rapid crystal growth [18]. Temperature control and supersaturation management are therefore crucial for minimizing impurity incorporation [18].

Studies have demonstrated that recrystallization conditions must be optimized to balance crystal growth rate with impurity rejection [18]. Higher temperatures and greater supersaturation ratios tend to increase growth rates but also promote the formation of mother liquor inclusions within crystals, leading to poor impurity removal efficiency [18]. The optimal approach involves maintaining moderate supersaturation levels and controlled cooling rates to achieve effective purification [44].

Industrial recrystallization processes often employ multiple stages to achieve the desired purity levels [28]. The first stage typically involves gross purification through controlled precipitation, while subsequent stages focus on fine purification through careful temperature and concentration control [44]. The final product quality depends heavily on the effectiveness of these purification steps [15].

Table 5: Impurity Control Parameters in Recrystallization

Process ParameterOptimal RangeEffect on PurityControl Method
Supersaturation ratio0.02-0.06High purityControlled cooling [30]
Temperature gradientModerateReduced inclusionsStaged cooling [18]
Crystal growth rateControlledBetter rejectionMixing control [18]
Recrystallization cycles2-3 stagesEnhanced puritySequential processing [28]

Unit Cell Parameters and Space Group Determination

Ferric sulfate trihydrate, with the chemical formula Fe₂(SO₄)₃·3H₂O, represents a unique hydration state within the iron sulfate mineral family [1]. The compound has been successfully synthesized under hydrothermal conditions at 403 K, enabling detailed structural characterization through advanced diffraction techniques [1]. However, specific unit cell parameters and space group determination for the trihydrate form remain incompletely characterized in the available crystallographic literature.

The structural investigation of ferric sulfate trihydrate reveals a monoclinic crystal system, consistent with other ferric sulfate hydrates in this family [1]. The compound exhibits distinctive diffraction patterns that differentiate it from related hydrates, particularly the pentahydrate (Fe₂(SO₄)₃·5H₂O) and kornelite (Fe₂(SO₄)₃·7.75H₂O) forms. For comparative purposes, the pentahydrate form crystallizes in space group P2₁/m with lattice parameters a = 10.711(1) Å, b = 11.085(1) Å, c = 5.5747(5) Å, and β = 98.853(3)° [2].

The crystallographic characterization of ferric sulfate compounds generally requires high-resolution powder diffraction techniques due to the fine-grained nature of synthetic samples [2]. Synchrotron radiation X-ray diffraction has proven particularly effective for structure solution and refinement of these materials, providing the necessary resolution to distinguish between closely related hydration states.

Table 3.1: Unit Cell Parameters and Space Group Determination

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Cell Volume (ų)ZCalculated Density (g/cm³)
MonoclinicUnknownUnknownUnknownUnknownUnknownUnknownUnknownUnknown

Note: Specific crystallographic parameters for Fe₂(SO₄)₃·3H₂O require further structural determination studies.

Hydrogen Bonding Networks

The hydrogen bonding architecture in ferric sulfate trihydrate plays a crucial role in stabilizing the crystal structure and determining its physical properties [1]. The compound features an extensive three-dimensional hydrogen bonding network that connects the primary structural framework through water molecule interactions. These hydrogen bonds are fundamental to understanding the structural evolution during dehydration processes.

In ferric sulfate trihydrate, water molecules participate in both coordination to iron centers and hydrogen bonding interactions with neighboring structural units [1]. The hydrogen bonding network extends between the quadruple chains, creating a cohesive three-dimensional structure. This bonding pattern distinguishes the trihydrate from other hydration states, where different water arrangements lead to alternative structural topologies.

The hydrogen bonding distances and angles in ferric sulfate hydrates typically range from 2.6 to 3.2 Å for O···O distances, with O-H···O angles varying between 150° and 180° [3]. These parameters reflect strong to moderate hydrogen bonds that contribute significantly to the structural stability. The specific hydrogen bonding geometry in the trihydrate form influences its thermal behavior and dehydration pathways.

Comparative analysis with other ferric sulfate hydrates reveals that hydrogen bonding networks become more complex with increasing hydration levels [3]. In kornelite (Fe₂(SO₄)₃·7.75H₂O), additional water molecules create zeolite-like channels with partially occupied sites, while paracoquimbite (Fe₂(SO₄)₃·9H₂O) exhibits extensive hydrogen bonding between isolated structural clusters [3].

Chain and Layer Architectures

Quadruple-Chain [Fe₂(SO₄)₃(H₂O)₃] Structures

The most distinctive structural feature of ferric sulfate trihydrate is its quadruple-chain architecture, comprising linear chains of [Fe₂(SO₄)₃(H₂O)₃]₀∞ units oriented parallel to the [4] crystallographic direction [1]. This unique structural motif distinguishes the trihydrate from other ferric sulfate hydrates and represents a novel arrangement within the broader family of iron sulfate minerals.

Each quadruple chain consists of equal proportions of two distinct iron coordination environments: FeO₄(H₂O)₂ octahedra and FeO₅(H₂O) octahedra [1]. These octahedral units share corners with SO₄ tetrahedra, creating a continuous framework structure. The alternating arrangement of these coordination polyhedra contributes to the structural stability and defines the unique properties of the trihydrate form.

Table 3.2: Structural Framework Components

Structural ComponentDescriptionStructural Role
Quadruple ChainsLinear chains of [Fe₂(SO₄)₃(H₂O)₃]∞ parallel to [4] directionPrimary structural framework
Iron Coordination - FeO₄(H₂O)₂Octahedral geometry with 4 oxygen atoms from sulfate and 2 water moleculesMetal coordination environment
Iron Coordination - FeO₅(H₂O)Octahedral geometry with 5 oxygen atoms from sulfate and 1 water moleculeAlternative metal coordination
Sulfate TetrahedraCorner-sharing connection with iron octahedraAnionic framework component
Hydrogen Bonding NetworkChains joined by hydrogen bonds between water moleculesInter-chain connectivity

The quadruple-chain structure represents an intermediate complexity between the simpler corrugated slab structures found in pentahydrate and kornelite forms and the more complex isolated cluster arrangements in higher hydrates like paracoquimbite [2] [3]. This structural arrangement provides insight into the evolution of iron sulfate frameworks as a function of hydration level.

Octahedral-Tetrahedral Coordination Geometry

The coordination geometry within ferric sulfate trihydrate reflects the complex interplay between iron octahedra and sulfate tetrahedra that defines the structural framework [1]. The iron centers exhibit octahedral coordination with systematic variations in their ligand environments, while sulfate groups maintain tetrahedral geometry throughout the structure.

The FeO₄(H₂O)₂ octahedral units feature four oxygen atoms from sulfate tetrahedra and two coordinated water molecules, creating a specific geometric arrangement that influences the overall chain topology [1]. Bond distances within these octahedra typically range from 1.90 to 2.07 Å for Fe-O bonds, with water molecules generally exhibiting longer bond distances compared to sulfate oxygen atoms [2].

The alternative FeO₅(H₂O) coordination environment incorporates five oxygen atoms from sulfate groups and one water molecule, representing a different approach to achieving octahedral coordination [1]. This variation in coordination environment contributes to the structural complexity and provides multiple pathways for hydrogen bonding interactions.

Sulfate tetrahedra in ferric sulfate trihydrate maintain regular SO₄ geometry with S-O bond distances ranging from 1.43 to 1.48 Å [2]. The tetrahedral units serve as bridging components between iron octahedra, with different sulfate groups exhibiting varying degrees of connectivity. Some sulfate tetrahedra share three bridging oxygen atoms with neighboring iron centers, while others share only two, creating asymmetry in the coordination network [2].

The corner-sharing connectivity between octahedra and tetrahedra eliminates direct Fe-Fe bonding, with all metal-metal interactions mediated through sulfate bridges [2]. This connectivity pattern is characteristic of ferric sulfate structures and contributes to their chemical stability and thermal behavior.

Comparative Analysis with Other Hydrates

Kornelite (7.5H₂O) vs. Paracoquimbite (9H₂O)

The structural comparison between ferric sulfate trihydrate and its higher hydrated analogs provides crucial insights into the systematic evolution of iron sulfate frameworks as a function of water content [3]. Kornelite, with the composition Fe₂(SO₄)₃·7.75H₂O, crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 14.3125 Å, b = 20.1235 Å, c = 5.431 Å, and β = 96.8133° [3].

The kornelite structure consists of corrugated slabs composed of Fe₂(SO₄)₃(H₂O)₆ units, with excess molecular water located at partially occupied sites between the slabs [3]. This arrangement creates a layered structure with zeolite-like channels that can accommodate variable water content, explaining the non-stoichiometric hydration observed in natural samples. The structural water in kornelite exhibits two distinct environments: framework-bound water molecules coordinated to iron centers, and channel water that provides flexibility in hydration states.

Paracoquimbite, Fe₂(SO₄)₃·9H₂O, crystallizes in the trigonal space group R3̄ and exhibits a fundamentally different structural topology [3]. The structure comprises isolated polyhedral clusters of Fe(O,OH₂)₆ octahedra and SO₄ tetrahedra, along with additional isolated Fe(H₂O)₆ octahedral units [3]. These structural fragments form slabs that are stacked along the c-axis and interconnected solely through hydrogen bonding networks.

Table 3.3: Comparative Analysis of Ferric Sulfate Hydrates

CompoundFormulaCrystal SystemSpace GroupStructural Type
Ferric sulfate trihydrateFe₂(SO₄)₃·3H₂OMonoclinicUnknownQuadruple chain
KorneliteFe₂(SO₄)₃·7.75H₂OMonoclinicP2₁/nCorrugated slabs
ParacoquimbiteFe₂(SO₄)₃·9H₂OTrigonalR3̄Isolated clusters
FerricopiapiteFe₄.₆₇(SO₄)₆(OH)₂·20H₂OTriclinicP1̄Chain structure
Pentahydrate (Fe₂(SO₄)₃·5H₂O)Fe₂(SO₄)₃·5H₂OMonoclinicP2₁/mCorrugated slabs
CoquimbiteFe₂(SO₄)₃·9H₂OTrigonalR3̄Isolated clusters

The transition from the polymerized framework structures in lower hydrates to the depolymerized cluster arrangements in higher hydrates reflects a fundamental change in structural organization [3]. This evolution correlates with thermal stability, where more polymerized structures generally exhibit higher decomposition temperatures.

Structural Evolution During Dehydration

The dehydration behavior of ferric sulfate trihydrate provides critical insights into the structural relationships between different hydration states and the mechanisms governing phase transitions [5]. Thermal analysis reveals that dehydration occurs through distinct stages, each corresponding to the removal of water molecules from specific structural environments.

The initial dehydration step typically involves the loss of weakly bound or channel water molecules, while higher temperature stages correspond to the removal of more strongly coordinated water [5]. In ferric sulfate trihydrate, the quadruple-chain structure must undergo significant reorganization during dehydration, potentially leading to the formation of intermediate phases or direct conversion to lower hydrates.

Comparative dehydration studies of kornelite demonstrate that water loss occurs in two primary stages: the first involving channel water between 120-255°C, and the second involving framework water at higher temperatures [5]. The specific dehydration pathway depends on factors including heating rate, atmospheric conditions, and sample characteristics.

The structural evolution during dehydration often involves the preservation of certain structural motifs while allowing others to reorganize [5]. For example, the iron-sulfate octahedral-tetrahedral connectivity may remain largely intact while water coordination environments undergo significant changes. This selective structural preservation explains the observed relationships between different hydration states in the ferric sulfate system.

Related CAS

10028-22-5 (Parent)

Other CAS

13761-89-2

Dates

Last modified: 02-18-2024

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